molecular formula C6H8ClNO2 B1268285 2-Aminoresorcinol hydrochloride CAS No. 634-60-6

2-Aminoresorcinol hydrochloride

Cat. No.: B1268285
CAS No.: 634-60-6
M. Wt: 161.58 g/mol
InChI Key: QOVNXPCVVNCPQC-UHFFFAOYSA-N
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Description

2-Aminoresorcinol hydrochloride, with the chemical formula C6H8ClNO2, is a white crystalline powder known for its applications in various fields. It is characterized by its aminoresorcinol and hydrochloride functional groups . This compound is used in scientific research and industrial applications due to its unique chemical properties.

Scientific Research Applications

2-Aminoresorcinol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Safety and Hazards

2-Aminoresorcinol hydrochloride is harmful if swallowed and causes serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised. In case of accidental ingestion or contact with eyes, medical help should be sought immediately .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Aminoresorcinol hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit intestinal glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition is uncompetitive, meaning that this compound binds to the enzyme-substrate complex, reducing the enzyme’s activity. Additionally, it has been shown to interact with myeloperoxidase, an enzyme involved in the production of reactive oxygen species . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing metabolic processes.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It exhibits antioxidant properties, which help in reducing oxidative stress within cells . This compound can influence cell signaling pathways by modulating the activity of enzymes involved in the production of reactive oxygen species. Furthermore, it has been shown to impact gene expression and cellular metabolism by interacting with key enzymes and proteins. These effects make this compound a valuable tool in studying cellular responses to oxidative stress and other metabolic processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to changes in enzyme activity and gene expression. The compound binds to the active sites of enzymes such as intestinal glucosidase and myeloperoxidase, inhibiting their activity . This inhibition results in a decrease in the production of reactive oxygen species and other metabolic byproducts. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, further influencing cellular functions and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to degrade and change color from white to brown within a few days at room temperature, which can affect its activity . Long-term studies have shown that this degradation can lead to a decrease in its inhibitory effects on enzymes and other biomolecules. Therefore, it is essential to consider the stability and storage conditions of this compound when conducting experiments to ensure consistent results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as reducing oxidative stress and modulating enzyme activity . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. These threshold effects highlight the importance of determining the optimal dosage for specific applications and understanding the potential risks associated with high-dose exposure.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to carbohydrate metabolism and oxidative stress. It interacts with enzymes such as intestinal glucosidase and myeloperoxidase, influencing the production of metabolic byproducts and reactive oxygen species . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular functions and overall metabolic balance. Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound is known to be transported across cell membranes and distributed within various cellular compartments . These interactions can affect its localization and accumulation, influencing its activity and function. Studying the transport and distribution mechanisms of this compound can provide insights into its cellular effects and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound is known to localize within certain cellular compartments, such as the cytoplasm and organelles . This localization is often directed by targeting signals and post-translational modifications that guide the compound to specific sites within the cell. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoresorcinol hydrochloride typically involves the nitration of resorcinol followed by reduction and subsequent amination. The process can be summarized as follows:

    Nitration: Resorcinol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 2-nitroresorcinol.

    Reduction: The nitro group in 2-nitroresorcinol is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, resulting in 2-aminoresorcinol.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-Aminoresorcinol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminoresorcinol hydrochloride
  • 3,5-Diaminobenzoic acid
  • 2,5-Diaminophenol dihydrochloride
  • 2-Amino-5-methoxybenzoic acid
  • 2,3-Diaminophenol

Uniqueness

2-Aminoresorcinol hydrochloride is unique due to its specific aminoresorcinol structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique advantages in terms of its reactivity and applications in various fields .

Properties

IUPAC Name

2-aminobenzene-1,3-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2.ClH/c7-6-4(8)2-1-3-5(6)9;/h1-3,8-9H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVNXPCVVNCPQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883517
Record name 1,3-Benzenediol, 2-amino-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634-60-6
Record name 1,3-Benzenediol, 2-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=634-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminoresorcinol hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4666
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Record name 1,3-Benzenediol, 2-amino-, hydrochloride (1:1)
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Record name 1,3-Benzenediol, 2-amino-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminoresorcinol hydrochloride
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.192
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the most efficient synthesis method for 2-aminoresorcinol hydrochloride according to recent research?

A1: A recent study [] investigated two methods for synthesizing this compound. The research demonstrated that reducing 1,3-dihydroxybenzene with hydrazine hydrate, followed by salification with hydrochloride, yielded a higher product yield (95.3%) compared to reduction with stannous chloride-hydrochloric acid (89.8%). The study highlights the advantages of using hydrazine hydrate, including milder reaction conditions, better reproducibility, and a significant increase in product yield.

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